molecular formula C24H23ClN2O3 B12007602 2-(3-Chlorophenoxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide CAS No. 767314-40-9

2-(3-Chlorophenoxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide

Cat. No.: B12007602
CAS No.: 767314-40-9
M. Wt: 422.9 g/mol
InChI Key: UTDCUFQRWGBJKO-CVKSISIWSA-N
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Description

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of 3-Chlorophenoxypropanohydrazide: This step involves the reaction of 3-chlorophenol with propanohydrazide under basic conditions.

    Benzylidene Formation: The intermediate is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propanohydrazide
  • N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide
  • 3-Chlorophenoxybenzylidenepropanohydrazide

Uniqueness

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

767314-40-9

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C24H23ClN2O3/c1-17-6-8-20(9-7-17)16-29-22-12-10-19(11-13-22)15-26-27-24(28)18(2)30-23-5-3-4-21(25)14-23/h3-15,18H,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

UTDCUFQRWGBJKO-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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